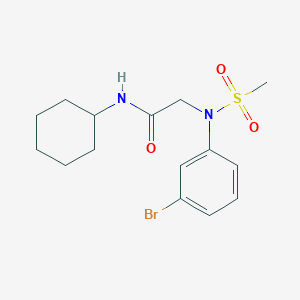
N~2~-(3-bromophenyl)-N~1~-cyclohexyl-N~2~-(methylsulfonyl)glycinamide
説明
N~2~-(3-bromophenyl)-N~1~-cyclohexyl-N~2~-(methylsulfonyl)glycinamide, commonly known as BAY 41-2272, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of compounds known as sGC (soluble guanylate cyclase) stimulators. In
科学的研究の応用
BAY 41-2272 has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have vasodilatory effects, making it a potential treatment for pulmonary hypertension. BAY 41-2272 has also been investigated for its potential use in treating erectile dysfunction, as it has been shown to increase the production of cyclic guanosine monophosphate (cGMP) in smooth muscle cells.
作用機序
BAY 41-2272 works by stimulating the activity of soluble guanylate cyclase (sGC), an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. cGMP is a signaling molecule that regulates various physiological processes, including smooth muscle relaxation and vasodilation. By increasing the production of cGMP, BAY 41-2272 promotes vasodilation and increases blood flow to various organs.
Biochemical and Physiological Effects
BAY 41-2272 has been shown to have several biochemical and physiological effects. It has been shown to increase the production of cGMP in smooth muscle cells, leading to vasodilation and increased blood flow. BAY 41-2272 has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases. Additionally, it has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases.
実験室実験の利点と制限
BAY 41-2272 has several advantages for use in lab experiments. It is a potent sGC stimulator and has been shown to have consistent effects across different experimental models. BAY 41-2272 is also relatively stable, making it easy to handle and store. However, there are also some limitations to using BAY 41-2272 in lab experiments. It is a relatively complex molecule, which makes its synthesis and purification challenging. Additionally, its potency may make it difficult to use in certain experimental models.
将来の方向性
There are several potential future directions for research on BAY 41-2272. One area of interest is its potential use in treating pulmonary hypertension. Further studies are needed to determine the optimal dose and route of administration for this application. Another area of interest is its potential use in treating neurodegenerative diseases. More research is needed to determine the mechanisms underlying its neuroprotective effects and to develop more effective delivery methods. Additionally, BAY 41-2272 may have potential applications in the treatment of other diseases, such as inflammatory diseases and cancer. Further studies are needed to explore these potential applications.
In conclusion, BAY 41-2272 is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential of BAY 41-2272 as a therapeutic agent.
特性
IUPAC Name |
2-(3-bromo-N-methylsulfonylanilino)-N-cyclohexylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O3S/c1-22(20,21)18(14-9-5-6-12(16)10-14)11-15(19)17-13-7-3-2-4-8-13/h5-6,9-10,13H,2-4,7-8,11H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWENQPZDLGZXSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1CCCCC1)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(3-bromophenyl)-N-cyclohexyl-N~2~-(methylsulfonyl)glycinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



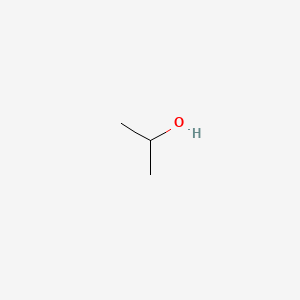



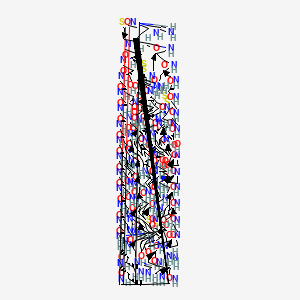
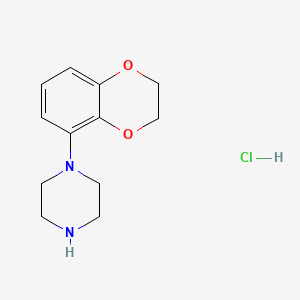
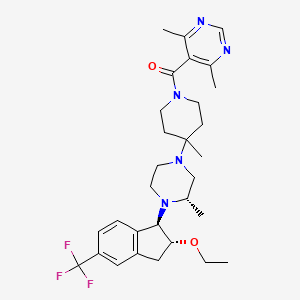

![4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]benzaldehyde semicarbazone](/img/structure/B3435037.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-(2-furylmethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3435043.png)
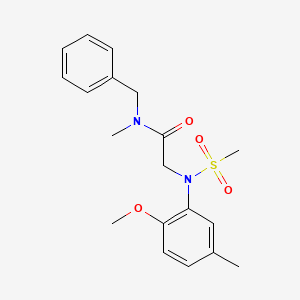
![methyl 2-{[N-(3,4-dimethoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B3435059.png)
![5-(5-chloro-2-thienyl)-N-3-pyridinyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3435073.png)
![N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2,3,4,5,6-pentamethylbenzenesulfonamide](/img/structure/B3435076.png)